

# Application Note: Scale-Up Production of 3-(2-Bromophenoxy)pyridazine

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## Compound of Interest

Compound Name: 3-(2-Bromophenoxy)pyridazine

CAS No.: 40580-53-8

Cat. No.: B1445029

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CAS: 40580-53-8 Methodology: Nucleophilic Aromatic Substitution (SNAr) Scale: Pilot (100 g) to Production (1 kg+)

## Executive Summary & Strategic Analysis

The synthesis of **3-(2-Bromophenoxy)pyridazine** is a classic example of constructing a biaryl ether scaffold, a pharmacophore frequently found in kinase inhibitors and GPCR ligands. While academic literature often utilizes small-scale microwave conditions or high-boiling solvents (DMF/DMSO) with chromatographic purification, these methods are unsuitable for kilogram-scale production due to thermal hazards, solvent removal energy costs, and the inefficiency of silica gel chromatography.

This protocol details a scalable, self-validating process relying on:

- Solvent Selection: Transitioning from DMF to Acetonitrile (MeCN) or NMP/Water crystallization to facilitate downstream processing.
- Impurity Control: Mitigating the hydrolysis of 3-chloropyridazine to 3-pyridazinone (a "dead-end" impurity).

- Isolation: Implementing a "drowning-out" crystallization strategy to eliminate chromatography.

## Retrosynthetic Logic & Mechanism

The bond disconnection is made at the ether linkage. The electron-deficient pyridazine ring activates the C-Cl bond for displacement by the phenoxide nucleophile.

## Reaction Scheme

Reagents:

- Electrophile: 3-Chloropyridazine (CAS: 11274989) - The limiting reagent.
- Nucleophile: 2-Bromophenol (CAS: 95-56-7) - Used in slight excess.
- Base: Potassium Carbonate ( $K_2CO_3$ ) - Milled for surface area.

Mechanism: Addition-Elimination ( $SNAr$ ). The reaction proceeds via a Meisenheimer complex. [1] The rate is dependent on the electrophilicity of the pyridazine and the nucleophilicity of the phenoxide.



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Figure 1: Reaction pathway and critical impurity fate. Hydrolysis of the starting material is the primary competing reaction.

## Process Development & Optimization

### Critical Process Parameters (CPPs)

To ensure batch-to-batch consistency, the following parameters must be controlled:



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## Solvent Engineering[2]

- Lab Scale (Avoid): DMF. While effective, removing DMF requires high-temp distillation or extensive water washes, which can crash out impurities along with the product.
- Scale-Up Choice: Acetonitrile (MeCN) or DMSO.
  - Recommendation: Use DMSO for the reaction, followed by water addition to precipitate the product. This "one-pot" synthesis-isolation flow is superior for solids.

## Master Production Protocol (1 kg Scale)

Note: All operations must be performed in a fume hood or reactor with appropriate scrubbing for basic vapors.

### Phase A: Reaction Setup

- Inertion: Purge a 10 L glass-lined reactor with N<sub>2</sub>. Verify moisture content of reactor surfaces is negligible.
- Charging:

- Add DMSO (5.0 L, 5 vol).
- Add 2-Bromophenol (1.09 kg, 6.30 mol, 1.05 eq).
- Add Milled  $K_2CO_3$  (1.24 kg, 9.0 mol, 1.5 eq).
- Activation: Heat the slurry to 40°C and stir for 30 minutes. Why: This forms the potassium phenoxide salt in situ.
- Addition: Add 3-Chloropyridazine (0.687 kg, 6.0 mol, 1.0 eq) portion-wise over 30 minutes.
  - Safety: Monitor for exotherm. Maintain internal temperature < 50°C during addition.

## Phase B: Reaction & IPC

- Heating: Ramp temperature to 80°C over 1 hour.
- Agitation: Stir vigorously (impeller speed dependent on reactor geometry) to suspend the base.
- In-Process Control (IPC): After 4 hours, sample for HPLC.
  - Target: < 1.0% area 3-Chloropyridazine.[2]
  - Correction: If reaction stalls, add 0.1 eq  $K_2CO_3$  and check temperature.

## Phase C: Workup & Isolation (Crystallization)[4]

- Cooling: Cool the reaction mixture to 20–25°C.
- Quench/Crystallization:
  - Slowly charge Water (10.0 L, 10 vol) over 2 hours.
  - Observation: The product will precipitate as an off-white solid. The slow addition prevents occlusion of impurities (trapping of phenol inside the crystal lattice).
- Aging: Stir the slurry at 10°C for 2 hours to maximize yield.

- Filtration: Filter the solid using a centrifuge or Nutsche filter.
- Washing:
  - Wash 1: Water (2 L) – removes inorganic salts (KCl, K<sub>2</sub>CO<sub>3</sub>) and DMSO.
  - Wash 2: 0.5 N NaOH (2 L) – Critical Step. Removes excess 2-bromophenol (converts it to soluble sodium phenoxide).
  - Wash 3: Water (2 L) – removes residual caustic.
- Drying: Vacuum dry at 45°C until LOD (Loss on Drying) < 0.5%.



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Figure 2: Unit operation workflow for the 1 kg scale-up campaign.

## Analytical Controls & Specifications

A self-validating system requires robust analytical checkpoints.



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### HPLC Method Parameters:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
- Mobile Phase: A: 0.1% H<sub>3</sub>PO<sub>4</sub> in Water; B: Acetonitrile. Gradient 10% B to 90% B.
- Rationale: Acidic mobile phase suppresses ionization of the pyridazine nitrogen, improving peak shape.

## Safety & Hazard Assessment (EHS)

### 3-Chloropyridazine (CAS 11274989):

- Hazard: Acute toxicity (Oral/Dermal).[3][4] Causes serious eye damage.[3][4][5]
- Control: Handle as a potent compound (OEB 3/4). Use double gloves and full-face respirator or PAPR during solid charging.

### Exotherm Control:

- The SNAr reaction releases heat. On a 1 kg scale, the addition of the chloropyridazine must be rate-limited to prevent thermal runaway. Ensure reactor cooling jacket is active.

### Genotoxicity:

- Pyridazines and their precursors can be potential genotoxins (PGI). The final washing steps are critical to remove unreacted starting materials to ppm levels.

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